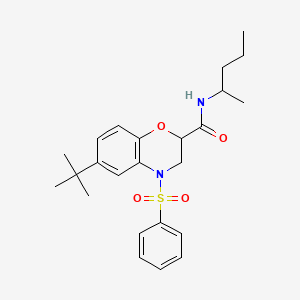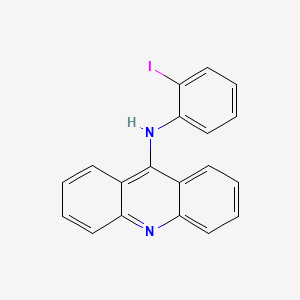
N-(2-iodophenyl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)acridin-9-amine is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)acridin-9-amine typically involves the reaction of acridine with 2-iodoaniline. One common method involves the use of a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-iodophenyl)acridin-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted acridine derivatives.
Applications De Recherche Scientifique
N-(2-iodophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research and drug development.
Mécanisme D'action
The mechanism of action of N-(2-iodophenyl)acridin-9-amine primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridin-9-amine: A simpler derivative of acridine with similar DNA intercalating properties.
N-(2-bromophenyl)acridin-9-amine: Similar to N-(2-iodophenyl)acridin-9-amine but with a bromine atom instead of iodine.
N-(2-chlorophenyl)acridin-9-amine: Another similar compound with a chlorine atom in place of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological molecules. The iodine atom can also be a useful handle for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C19H13IN2 |
|---|---|
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
N-(2-iodophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13IN2/c20-15-9-3-6-12-18(15)22-19-13-7-1-4-10-16(13)21-17-11-5-2-8-14(17)19/h1-12H,(H,21,22) |
Clé InChI |
YPTKKTRAGNKREQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


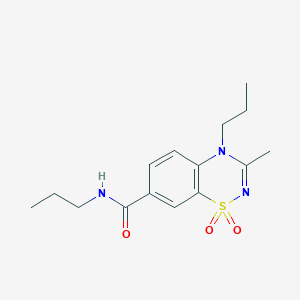
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14967590.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14967602.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14967604.png)
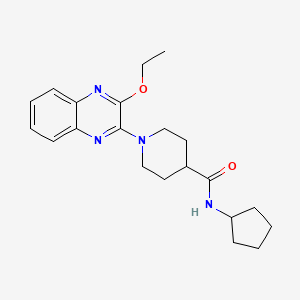
![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14967614.png)
![4-(4-benzylpiperidin-1-yl)-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967619.png)
![4-(azepan-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14967627.png)
![3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14967637.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967638.png)
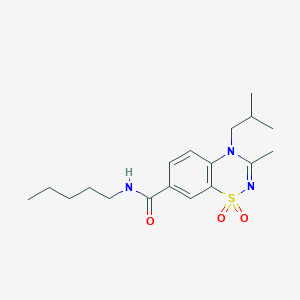
![N-(3-cyanophenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967652.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B14967654.png)
